molecular formula C20H18N2O5 B6502267 (5Z)-1-(4-ethoxyphenyl)-5-[(4-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione CAS No. 313554-14-2

(5Z)-1-(4-ethoxyphenyl)-5-[(4-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione

Cat. No.: B6502267
CAS No.: 313554-14-2
M. Wt: 366.4 g/mol
InChI Key: LKHWQDMVWNSSHG-ATVHPVEESA-N
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Description

“(5Z)-1-(4-ethoxyphenyl)-5-[(4-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione” is a heterocyclic compound featuring a 1,3-diazinane-2,4,6-trione core substituted with a 4-ethoxyphenyl group at position 1 and a (4-methoxyphenyl)methylidene moiety at position 3. The Z-configuration of the exocyclic double bond at position 5 is critical for its stereochemical and electronic properties. This compound belongs to a class of bioactive molecules often explored for antimicrobial, anti-inflammatory, and anticancer activities due to their structural similarity to natural and synthetic pharmacophores .

Properties

IUPAC Name

(5Z)-1-(4-ethoxyphenyl)-5-[(4-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O5/c1-3-27-16-10-6-14(7-11-16)22-19(24)17(18(23)21-20(22)25)12-13-4-8-15(26-2)9-5-13/h4-12H,3H2,1-2H3,(H,21,23,25)/b17-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKHWQDMVWNSSHG-ATVHPVEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)OC)C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=C(C=C3)OC)/C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds to “(5Z)-1-(4-ethoxyphenyl)-5-[(4-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione” share the 1,3-diazinane-trione scaffold but differ in substituents, which significantly influence their physicochemical and biological properties. Below is a detailed comparison:

Substituent Variations on the Aromatic Rings

Compound Name Substituents Molecular Formula Key Properties
(5Z)-5-[(4-bromophenyl)methylidene]-1-phenyl-1,3-diazinane-2,4,6-trione 1-phenyl; 5-(4-bromophenyl)methylidene C₁₇H₁₁BrN₂O₃ Higher molecular weight (379.18 g/mol); bromine enhances lipophilicity and potential halogen bonding.
(5Z)-1-benzyl-5-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-1,3-diazinane-2,4,6-trione 1-benzyl; 5-(furan-fluorophenyl)methylidene C₂₂H₁₅FN₂O₄ Fluorine improves metabolic stability; furan introduces π-π stacking potential.
(5Z)-1-methyl-5-[(2,3,4-trimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione 1-methyl; 5-(2,3,4-trimethoxyphenyl)methylidene C₁₅H₁₆N₂O₆ Trimethoxy groups enhance solubility; methyl at position 1 reduces steric hindrance.
(5E)-5-[(3-hydroxy-4-methoxy-phenyl)methylidene]-1-methyl-3-phenyl-1,3-diazinane-2,4,6-trione 1-methyl-3-phenyl; 5-(3-hydroxy-4-methoxyphenyl)methylidene (E-isomer) C₁₉H₁₆N₂O₅ Hydroxy group increases hydrogen-bonding capacity; E-isomer alters spatial orientation.

Spectral and Physical Properties

  • IR Spectroscopy : All compounds exhibit strong carbonyl stretches (~1680–1690 cm⁻¹) for the trione core. Methoxy groups show C-O stretches at ~1250 cm⁻¹ .
  • NMR :
    • The target compound’s ¹H-NMR would display aromatic protons as multiplets (δ 6.7–7.7 ppm) and ethoxy/methoxy singlets (δ 1.42–3.80 ppm), similar to .
    • Trimethoxyphenyl analogue shows three distinct OCH₃ signals at δ 3.75–3.85 ppm .
  • Melting Points :
    • Bromophenyl derivative: ~150–155°C .
    • Fluorophenyl-furan analogue: ~120–124°C .

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